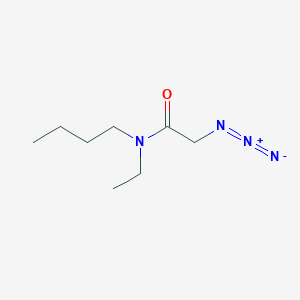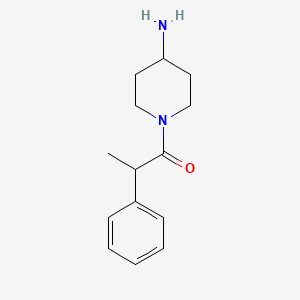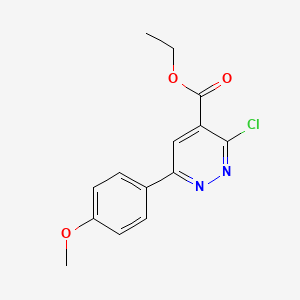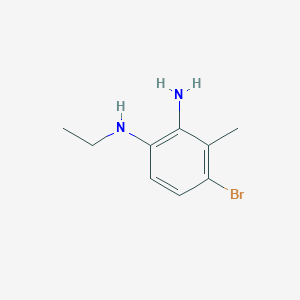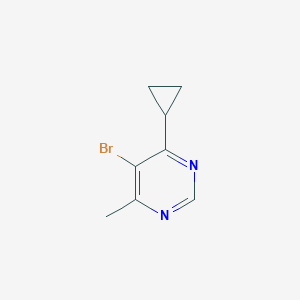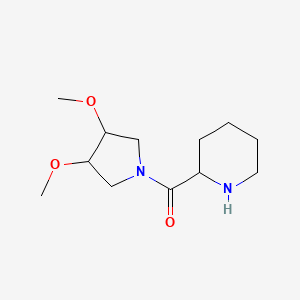
Azido-PEG12-acid
Overview
Description
Azido-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry due to its ability to react with various functional groups, making it a valuable tool in scientific research and industrial applications.
Mechanism of Action
Target of Action
Azido-PEG12-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to target specific proteins for degradation . The targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
this compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs. The hydrophilic polyethylene glycol (PEG) spacer in this compound increases its solubility in aqueous media , which can enhance the bioavailability of the PROTAC.
Result of Action
The result of the action of this compound, when used in a PROTAC, is the degradation of the target protein . This can have various molecular and cellular effects depending on the function of the target protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the concentration of copper. Additionally, the stability of the resulting triazole linkage and amide bond can be influenced by the pH of the environment . The hydrophilic PEG spacer in this compound can increase its solubility in aqueous media , potentially enhancing its action in hydrophilic environments.
Biochemical Analysis
Biochemical Properties
Azido-PEG12-acid plays a crucial role in biochemical reactions due to its ability to participate in click chemistry. The azide group in this compound can react with alkyne, BCN, or DBCO groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages . This property makes this compound an essential tool for bio-conjugation and labeling of biomolecules. It interacts with enzymes such as EDC or HATU, which facilitate the formation of stable amide bonds with primary amine groups .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules through bio-conjugation. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by introducing functional groups that alter the activity of target proteins . For example, in the synthesis of PROTACs, this compound helps in the selective degradation of target proteins by the ubiquitin-proteasome system, thereby modulating cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in click chemistry reactions, where the azide group forms covalent bonds with alkyne-containing molecules . This interaction is facilitated by copper ions in CuAAC or by strain in SPAAC. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it suitable for long-term studies. Additionally, this compound can form amide bonds with primary amines in the presence of activators like EDC or HATU, further expanding its utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability under various conditions. It can be stored at -20°C for extended periods without significant degradation . Over time, the compound maintains its reactivity in click chemistry reactions, ensuring consistent results in bio-conjugation experiments. Long-term studies have shown that this compound retains its ability to modify proteins and other biomolecules, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively participates in bio-conjugation reactions without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse reactions, such as changes in cellular metabolism or gene expression . It is essential to optimize the dosage to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of stable triazole linkages through click chemistry . The compound interacts with enzymes like EDC or HATU, which facilitate the formation of amide bonds with primary amines . These interactions play a crucial role in the modification of biomolecules, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse efficiently in aqueous environments. This property ensures that this compound can reach its target biomolecules and participate in bio-conjugation reactions effectively .
Subcellular Localization
This compound’s subcellular localization is influenced by its hydrophilic PEG spacer and functional groups . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that this compound can interact with its target biomolecules in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG12-acid can be synthesized through the reaction of PEG with azide-containing reagents. Common reagents used in this synthesis include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Azido-PEG12-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group in this compound can react with alkynes, BCN (Benzocyclooctyne), and DBCO (Dibenzocyclooctyne) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form amide bonds.
Common Reagents and Conditions:
CuAAC Reaction: Copper(I) bromide (CuBr) and sodium ascorbate are commonly used as catalysts and reducing agents, respectively.
SPAAC Reaction: No additional reagents are required as the reaction is driven by the strain in the alkyne molecule.
Amide Bond Formation: EDC and HATU are used as coupling agents, and the reaction is typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
CuAAC Reaction: The major product is a triazole-linked compound, which is highly stable and useful in various applications.
SPAAC Reaction: Similar triazole-linked products are formed, but without the need for a copper catalyst.
Amide Bond Formation: The major product is an amide-linked compound, which can be used in peptide synthesis and other applications.
Scientific Research Applications
Azido-PEG12-acid is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and PROTACs (Proteolysis Targeting Chimeras).
Industry: Applied in the creation of new materials and coatings with enhanced properties.
Comparison with Similar Compounds
Azido-PEG4-acid
Azido-PEG12-amine
Azido-PEG20-acid
Azido-PEG4-amine
Azido-PEG12-acid stands out due to its versatility and ability to participate in various chemical reactions, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFODOGACDHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


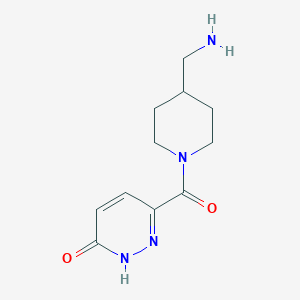
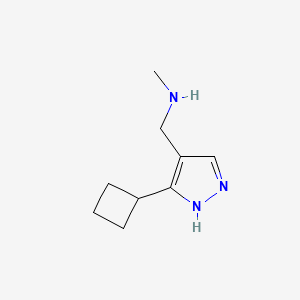

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)

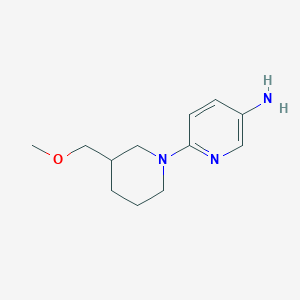
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)
